molecular formula C9H11NO4S B8298753 Ethyl 2-[(acetyloxy)methyl]thiazole-4-carboxylate CAS No. 1256240-35-3

Ethyl 2-[(acetyloxy)methyl]thiazole-4-carboxylate

Cat. No. B8298753
Key on ui cas rn: 1256240-35-3
M. Wt: 229.26 g/mol
InChI Key: HYYCTKSHQRYTHB-UHFFFAOYSA-N
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Patent
US08697883B2

Procedure details

2.7 g (10.80 mmol) of ethyl 2-(bromomethyl)thiazole-4-carboxylate are dissolved in 108 mL of acetonitrile. 2.225 g (22.67 mmol) of potassium acetate are added and the medium is stirred at room temperature for 14 hours.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
2.225 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:7]=1.[C:13]([O-:16])(=[O:15])[CH3:14].[K+]>C(#N)C>[C:13]([O:16][CH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:7]=1)(=[O:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrCC=1SC=C(N1)C(=O)OCC
Name
Quantity
108 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
potassium acetate
Quantity
2.225 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the medium is stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C(C)(=O)OCC=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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